5-Chloro-2-pentyloxybenzenesulfonamide is a compound that falls under the category of sulfonamide derivatives, which are known for their diverse applications in medicinal chemistry. This compound features a chloro group and a pentyloxy substituent on a benzene ring, linked to a sulfonamide functional group. Sulfonamides have been extensively studied for their antibacterial properties and serve as important intermediates in the synthesis of various pharmaceuticals.
The compound can be synthesized through various chemical processes involving starting materials such as chlorinated phenols and sulfonyl chlorides. Its synthesis and characterization have been discussed in several research studies and patents, highlighting its potential applications in medicinal chemistry and material science.
5-Chloro-2-pentyloxybenzenesulfonamide is classified as:
The synthesis of 5-Chloro-2-pentyloxybenzenesulfonamide typically involves several steps:
In one method, 5-chlorosalicylic acid is methylated to form methyl 5-chloro-2-methoxybenzoate, followed by aminolysis with phenethylamine to yield N-phenethyl-5-chloro-2-methoxybenzamide. This compound can then undergo chlorosulfonation to produce the desired sulfonamide derivative .
The molecular structure of 5-Chloro-2-pentyloxybenzenesulfonamide consists of:
5-Chloro-2-pentyloxybenzenesulfonamide can participate in various chemical reactions typical for sulfonamides:
The chlorosulfonation step is crucial as it introduces the sulfonyl group into the aromatic system, enhancing its reactivity and potential applications in drug development .
The mechanism of action for compounds like 5-Chloro-2-pentyloxybenzenesulfonamide often involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death.
Studies have shown that related sulfonamides exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria .
5-Chloro-2-pentyloxybenzenesulfonamide has potential applications in:
Additionally, ongoing research continues to explore its efficacy against resistant bacterial strains and its role in developing new therapeutic agents .
This compound exemplifies how modifications to traditional sulfonamides can yield novel compounds with enhanced biological activity and utility in various fields.
Sulfonamide derivatives represent a cornerstone of medicinal chemistry, characterized by the presence of the –SO₂NH– moiety. This functional group confers unique electronic properties and hydrogen-bonding capabilities that facilitate targeted interactions with biological macromolecules. The structural versatility of the sulfonamide scaffold allows for extensive chemical modifications, enabling the optimization of pharmacokinetic and pharmacodynamic properties. These compounds exhibit diverse pharmacological activities, ranging from antimicrobial effects to targeted anticancer actions, through modulation of enzymatic activity and receptor interactions [2] [3]. The continuous evolution of sulfonamide-based therapeutics reflects their enduring significance in drug discovery programs addressing complex diseases, particularly in oncology and metabolic disorders.
5-Chloro-2-pentyloxybenzenesulfonamide (CAS 1246822-50-3) possesses the molecular formula C₁₁H₁₆ClNO₃S and a molecular weight of 277.77 g/mol [1]. This compound features a strategically engineered benzenesulfonamide core with two critical substituents that define its physicochemical and biological properties. The 5-chloro substituent at the meta position relative to the sulfonamide group contributes significant electronic effects, enhancing the compound's binding affinity to biological targets through halogen bonding interactions. This chloro group also increases the compound's metabolic stability by protecting against oxidative degradation pathways common to unsubstituted aromatic systems [4] [6].
The 2-pentyloxy chain represents a deliberate design choice to enhance lipophilicity (logP ≈ 3.2), addressing the common limitation of poor membrane permeability observed in many sulfonamide-based drugs. The pentyl group (C₅H₁₁) provides optimal hydrophobic character without excessive chain length that might lead to nonspecific binding. This alkoxy linker also introduces conformational flexibility, allowing the molecule to adopt favorable orientations when interacting with target proteins [6] [7]. The oxygen atom in the pentyloxy group serves as a hydrogen bond acceptor, potentially contributing to additional binding interactions with target proteins [3].
The sulfonamide group (-SO₂NH₂) remains the pharmacophoric center, responsible for crucial polar interactions with target proteins. This group can participate in hydrogen bonding as both donor and acceptor and may coordinate with metal ions in enzyme active sites. The electron-withdrawing nature of the sulfonamide group also influences the electron density of the aromatic ring, affecting the compound's reactivity and interaction capabilities [2] [9].
Table 1: Structural Features and Their Functional Implications in 5-Chloro-2-pentyloxybenzenesulfonamide
Structural Element | Physicochemical Contribution | Biological Significance |
---|---|---|
Sulfonamide group (-SO₂NH₂) | High polarity, hydrogen bonding capacity | Target recognition, enzyme inhibition |
Chloro substituent (5-position) | Enhanced metabolic stability, electronic effects | Halogen bonding with target proteins |
Pentyloxy chain (2-position) | Increased lipophilicity (logP ~3.2) | Membrane permeability enhancement |
Benzene ring | Planar structure, conjugation system | π-π Stacking interactions with aromatic residues |
The strategic incorporation of the pentyloxy chain represents a significant advancement over early-generation sulfonamides, addressing the limitations of poor blood-brain barrier penetration observed in many first-generation compounds. Molecular modeling studies suggest that the pentyloxy chain adopts an extended conformation that complements hydrophobic pockets in various enzyme targets, particularly in carbonic anhydrases and tyrosine kinases [4] [7]. The compound's balanced amphiphilic character enables interaction with both polar binding sites and hydrophobic domains of target proteins, making it a versatile scaffold for multi-target therapeutic approaches [3] [6].
The therapeutic journey of benzenesulfonamides began with the serendipitous discovery of the antibacterial properties of Prontosil in 1935 by Gerhard Domagk [2] [3]. This breakthrough marked the advent of the antibiotic era and demonstrated the therapeutic potential of the sulfonamide functional group. The subsequent elucidation that Prontosil's metabolic product, sulfanilamide, was the active moiety spurred extensive structural derivatization efforts. Early structural modifications focused on the N¹ and N⁴ positions of the sulfanilamide core, leading to first-generation antibacterial agents like sulfamethazine and sulfadiazine in the 1940s [2].
The 1990s witnessed a significant paradigm shift with the discovery that sulfonamide derivatives could inhibit non-antibiotic targets. The identification of E7010 (a 2-anilinopyridine sulfonamide) as a potent microtubule polymerization inhibitor marked sulfonamides' entry into anticancer therapeutics. E7010 specifically targeted the colchicine binding site of tubulin, demonstrating that sulfonamides could interfere with essential cellular processes beyond bacterial folate metabolism [6]. This breakthrough expanded the therapeutic horizon for sulfonamide derivatives and stimulated research into their application against complex diseases.
The development of 5-Chloro-2-pentyloxybenzenesulfonamide represents a contemporary approach to sulfonamide drug design, characterized by strategic functionalization to optimize target engagement and pharmacokinetic properties. The incorporation of the pentyloxy chain exemplifies modern medicinal chemistry strategies to enhance blood-brain barrier penetration for potential CNS applications, while the chloro substituent addresses metabolic stability challenges observed in earlier derivatives [1] [6]. This compound epitomizes the evolution from simple aromatic sulfonamides to sophisticated derivatives with tailored substituents that modulate electronic properties, steric bulk, and lipophilicity to achieve specific therapeutic objectives [3] [7].
Table 2: Evolution of Key Benzenesulfonamide Derivatives in Medicinal Chemistry
Era | Representative Compound | Structural Features | Therapeutic Application |
---|---|---|---|
1930s | Prontosil (Prodrug) | Azo-linked sulfanilamide | Antibacterial |
1940s | Sulfadiazine | Pyrimidinyl substitution | Antibacterial |
1990s | E7010 | 2-Anilinopyridine sulfonamide | Microtubule inhibition |
2000s | SLC-0111 (Phase II) | Ureido-substituted benzenesulfonamide | Carbonic anhydrase IX inhibition |
Contemporary | 5-Chloro-2-pentyloxybenzenesulfonamide | Chloro-pentyloxy substitution | Multi-target anticancer applications |
Recent synthetic advancements have enabled more efficient routes to complex benzenesulfonamide derivatives. Modern approaches typically begin with benzene derivatives that undergo sequential nitration, reduction, acetylation, chlorosulfonation, and amination reactions, allowing precise substitution patterns essential for biological activity [2]. The synthesis of 5-Chloro-2-pentyloxybenzenesulfonamide likely employs similar methodologies, with specific steps to introduce the chloro and pentyloxy groups at strategic positions to maximize target affinity and selectivity [1] [6]. This synthetic versatility continues to position benzenesulfonamides as privileged structures in rational drug design.
Sulfonamide derivatives exhibit remarkable pharmacological diversity by interacting with specific biological targets, particularly enzymes involved in critical cellular processes. 5-Chloro-2-pentyloxybenzenesulfonamide and related compounds demonstrate significant potential in oncology through modulation of several key targets:
Receptor Tyrosine Kinases (RTKs) represent a major target class for sulfonamide derivatives. Docking studies of benzenesulfonamide analogs with tropomyosin receptor kinase A (TrkA) revealed promising binding affinities. Specifically, derivatives featuring chloro-substituted benzenesulfonamide moieties demonstrated binding energies ranging from -9.5 to -11.3 kcal/mol, indicating strong potential for TrkA inhibition [4]. The chloro substituent in 5-Chloro-2-pentyloxybenzenesulfonamide likely enhances these interactions through halogen bonding with key residues such as Tyr359 and Ile374 in the TrkA binding pocket. Molecular dynamics simulations further indicate that the pentyloxy chain facilitates hydrophobic interactions with the kinase domain, stabilizing the inactive conformation of TrkA. This inhibition is particularly relevant in glioblastoma (GBM), where TrkA overexpression promotes tumor progression through activation of Ras/MAPK and PI3K pathways [4].
Tubulin polymerization represents another critical target pathway. Sulfonamide derivatives with structural similarities to 5-Chloro-2-pentyloxybenzenesulfonamide have demonstrated potent inhibition of microtubule assembly by binding to the colchicine site on β-tubulin. This mechanism leads to G2/M cell cycle arrest and subsequent apoptosis in rapidly proliferating cancer cells [6]. Compounds featuring chloro and alkoxy substitutions have shown IC₅₀ values in the micromolar range (58.6 μM in U87 glioblastoma cells), comparable to established tubulin-targeting agents [4] [6]. The pentyloxy chain in particular may enhance hydrophobic interactions within the tubulin binding pocket, while the sulfonamide group forms critical hydrogen bonds with residues near the colchicine binding site [6].
Carbonic anhydrases (CAs), particularly tumor-associated isoforms such as CA IX and XII, are established targets for benzenesulfonamide derivatives. The zinc-coordinated active site of CAs interacts strongly with the deprotonated sulfonamide group (-SO₂NH⁻). The chloro substituent in 5-Chloro-2-pentyloxybenzenesulfonamide may enhance isoform selectivity toward tumor-associated CA isoforms over ubiquitous cytosolic forms (CA I/II) [9] [3]. Inhibition of CA IX disrupts pH regulation in hypoxic tumor environments, potentially inhibiting metastasis and enhancing the efficacy of conventional chemotherapy [3].
Table 3: Binding Interactions of Sulfonamide Derivatives with Key Pharmacological Targets
Target Protein | Binding Affinity (Kcal/mol) | Key Interacting Residues | Cellular Consequence |
---|---|---|---|
TrkA Kinase | -9.5 to -11.3 | Tyr359, Ser371, Ile374, Gln369 | Inhibition of Ras/MAPK and PI3K pathways |
Tubulin (Colchicine site) | ~ -8.2 | β-Tubulin T179, A180, C241 | Microtubule destabilization, G2/M arrest |
Carbonic Anhydrase IX | Not reported | Zinc ion, Thr199, Glu106 | Disruption of pH regulation in tumor microenvironment |
The multi-target potential of 5-Chloro-2-pentyloxybenzenesulfonamide deserves particular emphasis. Structural features such as the chloro substituent and pentyloxy chain may enable simultaneous interactions with several targets, including RTKs, tubulin, and carbonic anhydrases. This polypharmacological approach offers advantages in treating complex diseases like cancer, where multiple signaling pathways often contribute to pathogenesis and therapeutic resistance [3] [6]. Molecular modeling studies suggest that the compound's planar aromatic ring system allows π-stacking interactions with aromatic residues in various binding pockets, while the flexible pentyloxy chain accommodates different hydrophobic environments across target proteins [4] [7].
Quantitative structure-activity relationship (QSAR) models developed for benzenesulfonamide derivatives indicate that electron-withdrawing substituents at the 5-position (such as chloro) correlate with enhanced anticancer activity against glioblastoma and breast cancer cell lines [4] [6]. Additionally, alkoxy chains of intermediate length (C₄-C₆) at the 2-position optimize the balance between membrane permeability and aqueous solubility, maximizing cellular uptake and target engagement. These structural insights provide valuable guidance for further optimization of 5-Chloro-2-pentyloxybenzenesulfonamide and related compounds for specific therapeutic applications in oncology.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9